molecular formula C12H17NO3 B8516572 (2-Cyclohexyl-5-methyl-oxazol-4-yl)-acetic acid

(2-Cyclohexyl-5-methyl-oxazol-4-yl)-acetic acid

Cat. No. B8516572
M. Wt: 223.27 g/mol
InChI Key: MMDWSADAQQWYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109225B2

Procedure details

1.900 g of the above prepared (2-cyclohexyl-5-methyl-oxazol-4-yl)-acetonitrile (9.30 mmol) was dissolved in 21 ml EtOH/water=1/1 and treated with 5 eq. of NaOH-pellets (1.86 g). Hydrolysis was allowed to proceed over night at 60° C. After cooling, 25% HCl was added, followed by AcOEt. After separation of the two layers, the aq. phase was again extracted with AcOEt, the combined organic layers washed with water, dried over sodium sulfate, and evaporated to dryness to yield 1.920 g of the title acid as light-brown, waxy solid.
Quantity
9.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EtOH water
Quantity
21 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2O[C:9]([CH3:15])=[C:10](CC#N)[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:16].[Na+].Cl.CC[O:21][C:22]([CH3:24])=[O:23]>CCO.O>[CH:1]1([C:7]2[O:16][C:9]([CH3:15])=[C:10]([CH2:24][C:22]([OH:21])=[O:23])[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
9.3 mmol
Type
reactant
Smiles
C1(CCCCC1)C=1OC(=C(N1)CC#N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
EtOH water
Quantity
21 mL
Type
solvent
Smiles
CCO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrolysis
WAIT
Type
WAIT
Details
to proceed over night at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
After separation of the two layers
EXTRACTION
Type
EXTRACTION
Details
the aq. phase was again extracted with AcOEt
WASH
Type
WASH
Details
the combined organic layers washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield 1.920 g of the title acid as light-brown, waxy solid

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C=1OC(=C(N1)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.